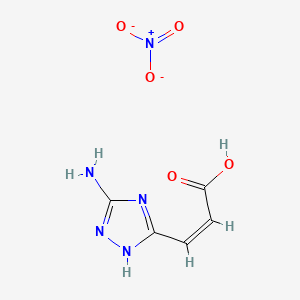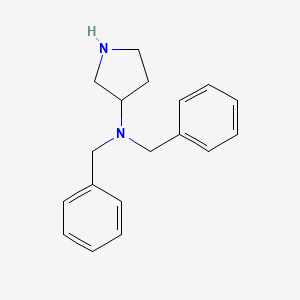
tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate is a compound of interest in organic chemistry due to its unique structure and potential applications. It features a tert-butyl group, an amino group, and a methylazetidine ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl esters with amino acid derivatives. One common method is the addition of tert-butanol to protected amino acids using anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . This method provides good yields and tolerates a variety of amino acid side chains and substituents.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes . The use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions is another efficient method for the preparation of tert-butyl esters .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used.
Substitution: α,α-Dichlorodiphenylmethane and SnCl2 are typical reagents.
Major Products
The major products formed from these reactions include various esters and amides, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: The tert-butyl group is used as a probe in NMR studies due to its high sensitivity.
Medicine: It is involved in the synthesis of pharmaceutical compounds and intermediates.
Industry: It is used in the production of various esters and amides for industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can facilitate the cleavage of C-O bonds in carbamates, carbonates, esters, and ethers under mild conditions . This reactivity is crucial for its role in various chemical transformations and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl esters: These compounds share the tert-butyl group and are used in similar applications.
tert-Butyl carbamates: These compounds also feature the tert-butyl group and are used as protecting groups in organic synthesis.
Uniqueness
tert-Butyl (2R)-3-amino-2-methylazetidine-1-carboxylate is unique due to its combination of a tert-butyl group, an amino group, and a methylazetidine ring. This combination provides it with distinct reactivity patterns and applications in various fields of research and industry.
Propriétés
Numéro CAS |
2231670-05-4 |
|---|---|
Formule moléculaire |
C9H18N2O2 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7?/m1/s1 |
Clé InChI |
KMNTYEYDNBONGP-ULUSZKPHSA-N |
SMILES isomérique |
C[C@@H]1C(CN1C(=O)OC(C)(C)C)N |
SMILES canonique |
CC1C(CN1C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728530.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11728534.png)
![(3-ethoxypropyl)({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728538.png)

carbohydrazide](/img/structure/B11728548.png)
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11728550.png)
![5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728552.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)
![[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)
![5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentan-1-amine](/img/structure/B11728589.png)

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B11728604.png)

